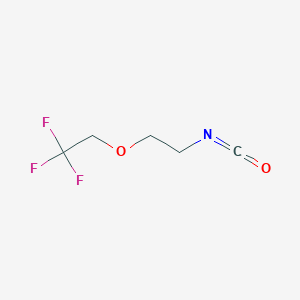
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Materials Engineering
Multicyclic Poly(benzonitrile ether)s Synthesis : Research involving silylated 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) has shown significant applications in creating soluble polyethers through polycondensation processes. These materials are key in developing advanced polymeric structures due to their unique properties such as solubility and the ability to form tree-shaped and cyclic polyethers, which are crucial for various engineering applications (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).
Layered Hybrid Membrane Fabrication : Utilizing organosilica precursors like 1,2-bis(triethoxysilyl)ethane for the development of uniform, defect-free, and perm-selective organosilica layers on porous supports showcases the compound's role in advancing membrane technology. This application is vital in separation processes, demonstrating enhanced vapor permeation dehydration performance and stability (Gong, Wang, Nagasawa, Kanezashi, Yoshioka, & Tsuru, 2014).
Catalysis and Chemical Transformations
Catalytic Dechlorination to Biodegradation : In environmental science, studies have combined catalytic reduction and biodegradation processes to remove contaminants from groundwater. This research highlights the potential of using related fluorinated compounds and catalytic processes for environmental remediation, showcasing the compound's relevance in developing sustainable and effective treatment solutions (Luo, Long, Wang, Zhou, Tang, Krajmalnik-Brown, & Rittmann, 2021).
Synthesis of Dioxanes, Dioxepines, and Dioxolanes : The use of catalysts like bismuth(III) triflate in the presence of compounds similar to 1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane illustrates the compound's potential in facilitating the synthesis of complex organic structures. This capability is critical in organic synthesis, providing pathways to create valuable chemical products with diverse applications (Podgorski, Krabbe, Le, Sierszulski, & Mohan, 2010).
Advanced Materials and Chemical Studies
- Ionic Conductivity in Organic Ionic Plastic Crystals : Research into the thermal properties and ionic conductivity of organic protic salts, utilizing similar functional groups, has implications for energy storage and conversion technologies. These studies contribute to the development of materials for use in fuel cells and batteries, showcasing the broader relevance of compounds with trifluoro and isocyanato groups in modern technological applications (Rao, Vijayaraghavan, Zhou, Howlett, Macfarlane, Forsyth, & Zhu, 2018).
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)3-11-2-1-9-4-10/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLMTJKXFZZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2834363.png)
![1-[2-(ethylsulfanyl)benzoyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B2834365.png)


![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2834371.png)


![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol](/img/structure/B2834375.png)
![2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID](/img/structure/B2834376.png)
![5-((2,5-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834377.png)
methanone](/img/structure/B2834380.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2834385.png)
